N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a thiadiazole ring with an isochromene moiety, making it a promising candidate for various biological and chemical applications.
Mechanism of Action
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the transcription of genes that promote cell proliferation and survival .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 (IC 50 value = 2.97 μM) and MDA-MB-231 (IC 50 value = 3.26 μM) . It induces cell cycle arrest and apoptosis .
Action Environment
It’s worth noting that in a du145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy after intraperitoneal administration, with a tumor growth inhibition rate of 653% at 50 mg/kg , indicating potential for further development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with benzyl chloride to introduce the benzylthio group .
The next step involves the synthesis of the isochromene moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The final step involves coupling the thiadiazole and isochromene intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the isochromene moiety can be reduced to form alcohols.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: Another thiadiazole derivative with anticancer properties.
5-(benzylthio)-1H-tetrazole: Used as an activator in DNA synthesis.
Uniqueness
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide stands out due to its unique combination of a thiadiazole ring and an isochromene moiety, which imparts distinct chemical and biological properties. Its ability to inhibit VEGFR-2 and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-20(11-14-9-5-6-10-15(14)16(24)26-20)17(25)21-18-22-23-19(28-18)27-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCZEUYRKPERDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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